Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-chloroethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-10(15)8-3-2-4-9(7-8)14-11(16)13-6-5-12/h2-4,7H,5-6H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGJCDRHLJXGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659166 | |
| Record name | Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651749-45-0 | |
| Record name | Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Reduction of Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in methyl 3-aminobenzoate.
Carbamoylation: Methyl 3-aminobenzoate is then reacted with 2-chloroethyl isocyanate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs with anticancer and antimicrobial properties. The compound's mechanism of action involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules, which can lead to inhibition of enzyme activity or DNA replication, making it valuable in cancer therapy and antibiotic development.
Organic Synthesis
In organic synthesis, this compound serves as a building block for creating more complex organic molecules. It is utilized in various synthetic pathways to develop derivatives that may exhibit improved biological activity or novel chemical properties. The ability to modify the carbamoyl and chloroethyl groups allows chemists to tailor compounds for specific applications.
Biological Studies
This compound is employed in biological studies to investigate the effects of carbamoyl-containing compounds on cellular processes. Research has indicated that these types of compounds can influence metabolic pathways and cellular signaling, providing insights into their potential therapeutic roles.
Industrial Applications
The compound also finds applications in the development of new materials and chemical processes within industrial settings. Its unique properties enable its use in formulating specialty chemicals that could enhance product performance or stability.
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
- Anticancer Activity : A study highlighted its potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cells through DNA interaction mechanisms.
- Antimicrobial Properties : Research has shown that derivatives exhibit significant antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics.
These findings underscore the importance of this compound not only as a synthetic intermediate but also as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate involves its interaction with biological molecules, particularly through the carbamoyl group. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as inhibition of enzyme activity or DNA replication. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate (CAS 470476-90-5)
Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (CAS 301680-63-7)
Ethyl 3-({(2Z)-3-[(4-Chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327176-09-9)
- Molecular Formula : C₂₅H₁₉ClN₂O₄
- Molecular Weight : 446.9 g/mol
- Key Differences: Chromen (coumarin derivative) backbone introduces fluorescence and UV absorption properties. Extended conjugation improves binding to aromatic biomolecular targets (e.g., DNA intercalation). Applications: Potential use in photodynamic therapy or as a fluorescent probe.
Chlorozotocin (2-(3-(2-Chloroethyl)-3-nitrosoureido)-D-glucopyranose)
- Molecular Formula : C₉H₁₆ClN₃O₇
- Molecular Weight : 313.7 g/mol
- Key Differences: Nitrosourea group and glucopyranose substituent enhance water solubility, unlike lipophilic benzoate esters. Biological Activity: Demonstrated antitumor efficacy in L1210 leukemia models with reduced bone marrow toxicity compared to other nitrosoureas (e.g., carmustine) due to selective uptake by tumor cells .
Data Table: Comparative Analysis
Mechanistic and Toxicity Comparisons
- Alkylation Potential: this compound and its ethyl analog likely act via 2-chloroethyl-mediated DNA alkylation, akin to Chlorozotocin. However, Chlorozotocin’s nitrosourea group enables carbamoylation, enhancing crosslinking efficiency .
- Toxicity Profile : Chlorozotocin’s reduced bone marrow toxicity (≤10% myelosuppression at effective doses) contrasts with traditional nitrosoureas, attributed to preferential tumor uptake . Benzoate esters may exhibit higher organ-specific toxicity due to esterase-mediated release of reactive intermediates.
- Solubility and Distribution: Methyl/ethyl esters are more lipophilic than Chlorozotocin’s glucopyranose, favoring blood-brain barrier penetration but limiting aqueous solubility.
Biological Activity
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores its biological mechanisms, applications, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a carbamoyl group linked to a benzoate moiety, with a chloroethyl substituent that plays a crucial role in its biological activity. The presence of the 2-chloroethyl group allows for covalent bonding with nucleophilic sites in proteins and DNA, which can lead to various biological effects, such as enzyme inhibition and DNA alkylation.
The mechanism of action involves several pathways:
- Covalent Bond Formation : The 2-chloroethyl group can form covalent bonds with nucleophiles in biological molecules, leading to potential inhibition of enzyme activity or interference with DNA replication.
- Metabolic Activation : Studies have indicated that compounds with similar structures undergo metabolic activation, resulting in the formation of active metabolites that exhibit cytotoxic effects against cancer cells .
- Anticancer Activity : The compound has been shown to possess anticancer properties, particularly through its ability to induce apoptosis in tumor cells by disrupting normal cellular processes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the following IC50 values:
These values suggest that the compound is more effective than standard chemotherapeutics like doxorubicin and erlotinib.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA).
- Mechanism : The compound likely inhibits bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Case Studies
- Cancer Chemotherapy : In a study involving rat liver microsomes, it was found that the metabolic products of similar chloroethyl compounds were capable of forming mutagenic agents like chloroacetaldehyde, which may explain their anticancer activity through DNA alkylation mechanisms .
- Antimicrobial Screening : A comparative study highlighted this compound's superior activity against resistant bacterial strains compared to conventional antibiotics. The study emphasized its potential role in developing new antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
